molecular formula C15H14N2O4 B13774313 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione CAS No. 69557-05-7

3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B13774313
CAS No.: 69557-05-7
M. Wt: 286.28 g/mol
InChI Key: KYUYSEIADZBYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-methylphenyl group and two dioxopyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dioxopyrrolidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the 3-methyl group on the phenyl ring.

    3-(2,5-dioxopyrrolidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Similar structure with the methyl group in a different position on the phenyl ring.

Uniqueness

The presence of the 3-methyl group on the phenyl ring in 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione imparts unique chemical and physical properties, such as altered reactivity and binding affinity to molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

69557-05-7

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H14N2O4/c1-9-3-2-4-10(7-9)16-14(20)8-11(15(16)21)17-12(18)5-6-13(17)19/h2-4,7,11H,5-6,8H2,1H3

InChI Key

KYUYSEIADZBYNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3C(=O)CCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.